molecular formula C18H15BrN4O3S B2541909 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 897473-02-8

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2541909
CAS No.: 897473-02-8
M. Wt: 447.31
InChI Key: GKUSHFQGTDAIRB-UHFFFAOYSA-N
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Description

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is a complex organic compound that features a benzothiazole ring substituted with a bromine atom, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with bromobenzaldehyde under acidic conditions.

    Piperazine Substitution: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl benzothiazole intermediate.

    Coupling with Nitrophenyl Group: Finally, the piperazinyl benzothiazole intermediate is coupled with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
  • (4-(4-Bromophenyl)piperazin-1-yl)(2-nitrophenyl)methanone

Uniqueness

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is unique due to the presence of both a bromobenzothiazole and a nitrophenyl group, which confer distinct electronic and steric properties. These features enhance its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUSHFQGTDAIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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